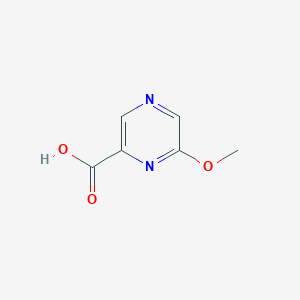

6-Methoxypyrazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-3-7-2-4(8-5)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGSCFHUIFPLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355941 | |

| Record name | 6-methoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24005-61-6 | |

| Record name | 6-methoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxypyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Methoxypyrazine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. The guide details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and discusses its biological context.

Core Chemical Properties and Identifiers

This compound is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[1] This core structure is found in numerous biologically active molecules and is a key intermediate in the synthesis of various compounds.[2][3]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 24005-61-6[4] |

| IUPAC Name | This compound[4] |

| Molecular Formula | C₆H₆N₂O₃[4] |

| Molecular Weight | 154.12 g/mol [5] |

| InChI Key | RWGSCFHUIFPLEI-UHFFFAOYSA-N[4] |

| SMILES | COC1=NC(=CN=C1)C(O)=O[4] |

| Synonyms | 6-methoxy-2-pyrazinecarboxylic acid |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid, powder or crystals | [2] |

| Appearance | Pale cream to white | [2] |

| Melting Point | 176-181 °C | Alfa Chemistry |

| Boiling Point | Decomposes near melting point | [6][7] |

| Flash Point | 144.3 °C | Alfa Chemistry |

| Density | 1.371 g/cm³ | Alfa Chemistry |

| Purity (Typical) | ≥95% to ≥97% | [5] |

Note on Boiling Point: Many sources list the boiling point in the same range as the melting point. This typically indicates that the compound decomposes at or near its melting temperature under atmospheric pressure, a common behavior for complex organic acids.[6][7]

Biological and Pharmaceutical Context

Pyrazine derivatives exhibit a wide range of biological activities, including antimycobacterial and antifungal properties.[8] They are significant in medicinal chemistry and drug discovery.[8] Specifically, pyrazinecarboxylic acid amides are known for their biological activities, and substitutions on the pyrazine ring are crucial for modulating these effects.[8]

Methoxypyrazines are also well-known as potent aroma compounds found in nature, such as in grapes and bell peppers, where they contribute to vegetative or "green" sensory notes.[1] The biosynthesis of these compounds in plants involves the methylation of a hydroxypyrazine precursor, a reaction catalyzed by O-methyltransferase enzymes.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Generalized Synthesis Protocol

-

Objective: To synthesize this compound.

-

Materials: 5-Methylpyrazine-2-carboxylic acid (intermediate), Thionyl chloride (SOCl₂), Methanol (MeOH), Sodium methoxide (NaOMe), Dichloromethane (DCM), Diethyl ether, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Step 1: Acyl Chloride Formation. In a round-bottom flask under an inert atmosphere (N₂), suspend 5-Methylpyrazine-2-carboxylic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solution becomes clear. Remove the excess thionyl chloride under reduced pressure to yield the crude 5-methylpyrazine-2-carbonyl chloride.

-

Step 2: Esterification. Dissolve the crude acyl chloride in anhydrous DCM and cool the flask to 0 °C in an ice bath. Slowly add anhydrous methanol (1.5 equivalents) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Step 3: Work-up & Purification. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl 5-methylpyrazine-2-carboxylate. Purify via column chromatography if necessary.

-

Step 4: Methoxylation (Illustrative). This step is hypothetical and requires experimental validation. A subsequent halogenation of the methyl group followed by nucleophilic substitution with sodium methoxide could potentially yield the desired 6-methoxy derivative, followed by hydrolysis of the ester to the carboxylic acid.

-

-

Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with water. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

Spectroscopic Analysis Protocols

The following are generalized protocols for acquiring spectroscopic data for this compound.[10]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set spectral width to 0-14 ppm.

-

Expected Signals: A singlet for the methoxy (-OCH₃) protons (approx. 3.9-4.1 ppm), two singlets or doublets for the two aromatic protons on the pyrazine ring (approx. 8.0-9.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm, may be solvent-dependent or exchangeable).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set spectral width to 0-200 ppm.

-

Expected Signals: A signal for the methoxy carbon (approx. 55-60 ppm), signals for the pyrazine ring carbons (approx. 130-165 ppm), and a signal for the carbonyl carbon of the carboxylic acid (approx. 165-175 ppm).

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Use Attenuated Total Reflectance (ATR) by placing a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Expected Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹.

-

C-H Stretch (Aromatic/Methyl): Bands around ~3100-3000 cm⁻¹ and ~2950-2850 cm⁻¹.

-

C=O Stretch (Carbonyl): An intense, sharp band around 1720-1680 cm⁻¹.

-

C=N and C=C Stretch (Aromatic Ring): Multiple bands in the 1600-1400 cm⁻¹ region.

-

C-O Stretch (Ether and Acid): Bands in the 1300-1000 cm⁻¹ region.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Data Acquisition:

-

ESI-MS: Acquire spectra in both positive and negative ion modes. Expect to see the protonated molecule [M+H]⁺ at m/z 155.04 and the deprotonated molecule [M-H]⁻ at m/z 153.03.

-

EI-MS: Expect to see the molecular ion peak (M⁺) at m/z 154. Fragmentation may involve the loss of the methoxy group (-•OCH₃, M-31) or the carboxylic acid group (-•COOH, M-45).

-

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 6-Methoxypyridine-2-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]

- 4. This compound | CAS 24005-61-6 [matrix-fine-chemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Methoxypyrazine-2-carboxylic acid

CAS Number: 24005-61-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyrazine-2-carboxylic acid is a heterocyclic organic compound belonging to the pyrazine class of molecules. Pyrazine derivatives are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a methoxy group and a carboxylic acid function on the pyrazine scaffold provides versatile handles for chemical modification and potential interaction with biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, potential biological applications, and representative experimental protocols relevant to this compound for researchers in the field of drug discovery and organic synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 24005-61-6 | |

| Molecular Formula | C₆H₆N₂O₃ | |

| Molecular Weight | 154.12 g/mol | |

| IUPAC Name | This compound | |

| Melting Point | 176-181 °C | |

| Boiling Point | 315.1 ± 37.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Purity | ≥95% (Commercially available) | |

| InChI Key | RWGSCFHUIFPLEI-UHFFFAOYSA-N | |

| SMILES | COC1=NC(=CN=C1)C(O)=O | |

| Predicted XlogP | 0.8 |

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for this compound is not extensively documented in the literature. However, a highly plausible and efficient synthetic route is the nucleophilic aromatic substitution (SₙAr) on a commercially available chlorinated pyrazine precursor. The electron-deficient nature of the pyrazine ring facilitates the displacement of a halide by a nucleophile like methoxide.

The proposed reaction involves treating methyl 6-chloropyrazine-2-carboxylate with sodium methoxide, followed by hydrolysis of the ester to yield the target carboxylic acid.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Materials:

-

Methyl 6-chloropyrazine-2-carboxylate

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel

Procedure:

-

Step 1: Methoxylation (SₙAr Reaction)

-

Dissolve methyl 6-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize carefully with 1M HCl.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude methyl 6-methoxypyrazine-2-carboxylate.

-

-

Step 2: Ester Hydrolysis

-

Dissolve the crude ester from Step 1 in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to pH ~3-4 using 2M HCl.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

-

Purification:

-

The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited in public literature, the pyrazine-2-carboxylic acid scaffold is a well-established pharmacophore with a broad range of activities. Derivatives have shown significant potential in several therapeutic areas.

-

Antimycobacterial Activity: Pyrazinamide, a primary antituberculosis drug, is a simple amide of pyrazine-2-carboxylic acid. Studies on related series, such as 6-alkylamino-N-phenylpyrazine-2-carboxamides, have demonstrated potent activity against Mycobacterium tuberculosis, with efficacy increasing with the length of the alkyl chain. This suggests that the 6-position is a critical site for modification to modulate antimycobacterial potency.

-

Anticancer Activity: Numerous pyrazine derivatives have been investigated as anticancer agents. Their mechanisms often involve the inhibition of critical cellular signaling pathways, such as protein kinase pathways that are dysregulated in cancer. For instance, 3-aminopyrazine-2-carboxylic acid metal complexes have displayed significant activity against Ehrlich ascites tumor cells.

-

Antimicrobial Activity: Beyond mycobacteria, various pyrazine derivatives exhibit broad-spectrum antibacterial and antifungal properties.

This compound serves as a valuable building block for creating libraries of more complex derivatives (e.g., amides, esters) for screening in drug discovery programs targeting these and other diseases.

Mechanism of Action: Representative Signaling Pathway

Many heterocyclic compounds, including pyrazine derivatives, exert their anticancer effects by acting as kinase inhibitors. They can compete with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival. A representative pathway often targeted is the MAPK/ERK pathway.

Caption: Representative MAPK/ERK signaling pathway targeted by kinase inhibitors.

Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

| Type | Predicted Chemical Shift (ppm) | Assignment |

| ¹H NMR | ~13.0 - 14.0 | Carboxylic acid (-COOH) |

| ~8.6 | Pyrazine H (position 5) | |

| ~8.4 | Pyrazine H (position 3) | |

| ~4.1 | Methoxy (-OCH₃) | |

| ¹³C NMR | ~165 | Carboxylic acid (C=O) |

| ~160 | Pyrazine C (position 6, attached to -OCH₃) | |

| ~145 | Pyrazine C (position 2, attached to -COOH) | |

| ~142 | Pyrazine C (position 3) | |

| ~138 | Pyrazine C (position 5) | |

| ~55 | Methoxy (-OCH₃) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 1760 - 1690 (strong) | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Pyrazine Ring |

| 1320 - 1210 | C-O stretch | Carboxylic Acid & Ether |

| ~1250 (asymmetric) | C-O-C stretch | Aryl Ether |

| ~1040 (symmetric) | C-O-C stretch | Aryl Ether |

Detailed Experimental Protocols

The following are representative protocols for the biological evaluation of this compound and its derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

-

Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve the final target concentration of ~5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative/sterility control (broth only), and a growth control (broth with inoculum and DMSO vehicle).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

An In-depth Technical Guide on 6-Methoxypyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 6-Methoxypyrazine-2-carboxylic acid, a heterocyclic compound of interest in various research and development applications. The following sections detail its core molecular properties and illustrate the fundamental relationship between its nomenclature and chemical characteristics.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is critical for stoichiometric calculations, analytical method development, and chemical synthesis.

| Parameter | Value |

| Molecular Formula | C6H6N2O3[1][2][3][4] |

| Molecular Weight | 154.12 g/mol [2][3] |

| Alternate Molecular Weight | 154.125 g/mol [1], 154.13 g/mol |

Logical Relationship of Chemical Properties

The chemical identity of a compound is established through its name, which corresponds to a unique molecular formula and a calculated molecular weight. The diagram below illustrates this direct, hierarchical relationship for this compound.

Caption: Relationship between compound name, formula, and molecular weight.

References

The Enigmatic Absence: A Technical Examination of 6-Methoxypyrazine-2-carboxylic Acid in Nature

A comprehensive review of scientific literature reveals no documented evidence of the natural occurrence of 6-Methoxypyrazine-2-carboxylic acid. Despite extensive research into the biosynthesis and distribution of pyrazines in various biological systems, this specific carboxylated derivative has not been identified as a natural product in plants, microorganisms, or marine life. This guide provides an in-depth analysis of the current state of knowledge, focusing on structurally related and well-documented naturally occurring methoxypyrazines, their biosynthetic pathways, and the analytical methodologies employed in their study. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the broader class of methoxypyrazines.

The Landscape of Naturally Occurring Methoxypyrazines

While this compound remains elusive in nature, a significant body of research is dedicated to other methoxypyrazines (MPs), particularly the 3-alkyl-2-methoxypyrazines. These volatile compounds are potent aroma constituents in a variety of natural sources, most notably in grapes and wine, where they contribute characteristic "green" or "bell pepper" notes.[1][2] They have also been identified in other plants, as well as in insects, fungi, and bacteria.

The most commonly studied naturally occurring methoxypyrazines include:

-

3-isobutyl-2-methoxypyrazine (IBMP): Known for its distinct green bell pepper aroma.

-

3-isopropyl-2-methoxypyrazine (IPMP): Contributes an earthy, pea-like aroma.

-

3-sec-butyl-2-methoxypyrazine (SBMP): Another contributor to the vegetative aroma profile.

The concentrations of these compounds in natural sources are typically very low, often in the nanograms per liter (ng/L) range, yet their low odor thresholds make them significant contributors to the overall flavor and aroma profile.

Quantitative Data on Naturally Occurring 3-Alkyl-2-Methoxypyrazines

The following table summarizes the reported concentrations of the most abundant 3-alkyl-2-methoxypyrazines in grapes and wine, providing a quantitative overview for comparative purposes.

| Compound | Matrix | Concentration Range (ng/L) | Reference |

| 3-isobutyl-2-methoxypyrazine (IBMP) | Grapes | up to 307 | This review discusses the presence of 3-alkyl-2-methoxypyrazines in grapes, musts and wines, their effect on wine flavor and the influence of environmental conditions, viticultural practices and winemaking techniques on their contents. These compounds have been identified in the following varieties of Vitis vinifera: Sauvignon blanc, Cabernet sauvignon, Cabernet franc, Merlot noir, Pinot noir, Muscat, Semillon, Chardonnay and Riesling, Zweigeltrebe and Xynomavro. 3-isopropyl-2-methoxypyrazine, 3-sec-butyl-2- methoxypyrazine and 3-isobutyl-2-methoxypyrazine are the most important, the last one being the more abundant. |

| Wine | up to 56.3 | This review discusses the presence of 3-alkyl-2-methoxypyrazines in grapes, musts and wines, their effect on wine flavor and the influence of environmental conditions, viticultural practices and winemaking techniques on their contents. These compounds have been identified in the following varieties of Vitis vinifera: Sauvignon blanc, Cabernet sauvignon, Cabernet franc, Merlot noir, Pinot noir, Muscat, Semillon, Chardonnay and Riesling, Zweigeltrebe and Xynomavro. 3-isopropyl-2-methoxypyrazine, 3-sec-butyl-2- methoxypyrazine and 3-isobutyl-2-methoxypyrazine are the most important, the last one being the more abundant. | |

| 3-isopropyl-2-methoxypyrazine (IPMP) | Grapes | up to 48.7 | This review discusses the presence of 3-alkyl-2-methoxypyrazines in grapes, musts and wines, their effect on wine flavor and the influence of environmental conditions, viticultural practices and winemaking techniques on their contents. These compounds have been identified in the following varieties of Vitis vinifera: Sauvignon blanc, Cabernet sauvignon, Cabernet franc, Merlot noir, Pinot noir, Muscat, Semillon, Chardonnay and Riesling, Zweigeltrebe and Xynomavro. 3-isopropyl-2-methoxypyrazine, 3-sec-butyl-2- methoxypyrazine and 3-isobutyl-2-methoxypyrazine are the most important, the last one being the more abundant. |

| Wine | up to 4.5 | This review discusses the presence of 3-alkyl-2-methoxypyrazines in grapes, musts and wines, their effect on wine flavor and the influence of environmental conditions, viticultural practices and winemaking techniques on their contents. These compounds have been identified in the following varieties of Vitis vinifera: Sauvignon blanc, Cabernet sauvignon, Cabernet franc, Merlot noir, Pinot noir, Muscat, Semillon, Chardonnay and Riesling, Zweigeltrebe and Xynomavro. 3-isopropyl-2-methoxypyrazine, 3-sec-butyl-2- methoxypyrazine and 3-isobutyl-2-methoxypyrazine are the most important, the last one being the more abundant. | |

| 3-sec-butyl-2-methoxypyrazine (SBMP) | Grapes | < 11.2 | This review discusses the presence of 3-alkyl-2-methoxypyrazines in grapes, musts and wines, their effect on wine flavor and the influence of environmental conditions, viticultural practices and winemaking techniques on their contents. These compounds have been identified in the following varieties of Vitis vinifera: Sauvignon blanc, Cabernet sauvignon, Cabernet franc, Merlot noir, Pinot noir, Muscat, Semillon, Chardonnay and Riesling, Zweigeltrebe and Xynomavro. 3-isopropyl-2-methoxypyrazine, 3-sec-butyl-2- methoxypyrazine and 3-isobutyl-2-methoxypyrazine are the most important, the last one being the more abundant. |

| Wine | < 11.2 | This review discusses the presence of 3-alkyl-2-methoxypyrazines in grapes, musts and wines, their effect on wine flavor and the influence of environmental conditions, viticultural practices and winemaking techniques on their contents. These compounds have been identified in the following varieties of Vitis vinifera: Sauvignon blanc, Cabernet sauvignon, Cabernet franc, Merlot noir, Pinot noir, Muscat, Semillon, Chardonnay and Riesling, Zweigeltrebe and Xynomavro. 3-isopropyl-2-methoxypyrazine, 3-sec-butyl-2- methoxypyrazine and 3-isobutyl-2-methoxypyrazine are the most important, the last one being the more abundant. |

Biosynthesis of 3-Alkyl-2-Methoxypyrazines

The biosynthesis of 3-alkyl-2-methoxypyrazines is a complex process that is not yet fully elucidated. However, a generally accepted pathway involves the condensation of an amino acid with a dicarbonyl compound to form a dihydropyrazine, which is then oxidized to a hydroxypyrazine. The final step is the O-methylation of the hydroxypyrazine to yield the corresponding methoxypyrazine.[3][4] The specific amino acid precursor determines the alkyl side chain of the resulting methoxypyrazine (e.g., leucine for IBMP, isoleucine for SBMP, and valine for IPMP).

Experimental Protocols: Detection and Quantification of Pyrazines

The analysis of pyrazines in natural matrices is challenging due to their low concentrations and volatile nature. The following outlines a general workflow for their detection and quantification.

1. Sample Preparation:

-

Extraction: Solid-phase microextraction (SPME) is a commonly used technique for extracting volatile and semi-volatile compounds from liquid and solid samples.[5] Headspace SPME (HS-SPME) is particularly suitable for analyzing aroma compounds in wine and grape juice.

-

Derivatization: For less volatile pyrazines or to improve chromatographic properties, derivatization might be necessary. However, for the volatile methoxypyrazines, this step is often not required.

2. Chromatographic Separation:

-

Gas Chromatography (GC): GC is the primary technique for separating volatile compounds like methoxypyrazines. A capillary column with a suitable stationary phase (e.g., DB-5ms) is typically used.

3. Detection and Quantification:

-

Mass Spectrometry (MS): GC coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of trace-level compounds.[5] Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for target pyrazines.

-

Olfactometry: Gas chromatography-olfactometry (GC-O) can be used to identify the specific aroma contribution of individual compounds separated by GC.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape [mdpi.com]

- 5. researchgate.net [researchgate.net]

6-Methoxypyrazine-2-carboxylic Acid as a Metabolite of Alkylpyrazines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylpyrazines are a class of volatile organic compounds prevalent in cooked and fermented foods, contributing significantly to their characteristic aromas. Upon ingestion, these compounds undergo extensive metabolism in the human body. The primary metabolic pathway involves the oxidation of the alkyl side chains, leading to the formation of various pyrazine carboxylic acids, which are subsequently excreted in the urine. This technical guide provides a comprehensive overview of the current scientific understanding of alkylpyrazine metabolism, with a specific focus on the formation of pyrazine carboxylic acids. While the formation of several hydroxylated and carboxylated metabolites has been well-documented, this guide also addresses the current lack of evidence for the formation of 6-methoxypyrazine-2-carboxylic acid as a direct metabolite of common dietary alkylpyrazines. Detailed experimental protocols for the synthesis and analysis of known pyrazine carboxylic acid metabolites are provided to facilitate further research in this area.

Introduction to Alkylpyrazines

Alkylpyrazines are nitrogen-containing heterocyclic aromatic compounds that are formed primarily through Maillard reactions and Strecker degradations during the heating of food products.[1] They are responsible for the desirable roasty, nutty, and earthy aromas in a wide variety of foods, including coffee, cocoa, baked goods, and roasted meats.[2] Common examples of alkylpyrazines found in the human diet include 2-methylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, and 2,3,5-trimethylpyrazine. Given their widespread presence in the human diet, understanding their metabolic fate is of significant interest in the fields of food science, toxicology, and drug development.

The Metabolic Fate of Alkylpyrazines: Oxidation to Carboxylic Acids

Contrary to the initial hypothesis of methoxylation, current scientific literature indicates that the primary metabolic pathway for alkylpyrazines in mammals is the oxidation of their alkyl side chains to form corresponding carboxylic acids.[3][4] This biotransformation is a detoxification mechanism that increases the water solubility of the compounds, facilitating their elimination from the body via urine.[1]

A key human intervention study involving the consumption of coffee provided significant insights into the metabolism of several alkylpyrazines.[4] The study demonstrated that 2-methylpyrazine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine are extensively metabolized to pyrazine-2-carboxylic acid, 5-methylpyrazine-2-carboxylic acid, and 6-methylpyrazine-2-carboxylic acid, respectively.[4] Furthermore, 2,3,5-trimethylpyrazine was found to be metabolized into three different dimethylpyrazine-2-carboxylic acid isomers: 3,5-dimethylpyrazine-2-carboxylic acid, 3,6-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid.[2][5]

Notably, the pyrazine ring itself appears to be resistant to cleavage in the human body.[1] The metabolism primarily targets the alkyl substituents. While hydroxylation is a step in the oxidation process, the major end-products identified in urine are the carboxylic acid derivatives.[2][4]

The Case of this compound

Despite a thorough review of the scientific literature, there is currently no direct evidence to support the formation of this compound as a metabolite of common dietary alkylpyrazines in humans or other mammals. One study in rats indicated that methoxy-substituted pyrazines undergo O-demethylation, which is the reverse of the methoxylation reaction that would be required to form this compound from a hydroxylated precursor.[3] The enzymes responsible for the O-methylation of pyrazine carboxylic acids in biological systems have not been identified. While this compound is a known chemical compound available from commercial suppliers, its origin as a metabolite of alkylpyrazines remains unsubstantiated.

Quantitative Data on Alkylpyrazine Metabolism

The following table summarizes the quantitative data from a human intervention study where volunteers consumed coffee containing known amounts of alkylpyrazines. The data illustrates the high recovery rates of the corresponding pyrazine carboxylic acid metabolites in urine, underscoring the efficiency of this metabolic pathway.

| Alkylpyrazine Precursor | Ingested Amount (µmol) | Metabolite | Recovered Amount in Urine (% of ingested) | Reference |

| 2-Methylpyrazine | 17.2 | Pyrazine-2-carboxylic acid | 64% | [4] |

| 5-Hydroxypyrazine-2-carboxylic acid | 26% | [4] | ||

| 2,5-Dimethylpyrazine | 4.4 | 5-Methylpyrazine-2-carboxylic acid | 91% | [4] |

| 2,6-Dimethylpyrazine | 4.9 | 6-Methylpyrazine-2-carboxylic acid | 97% | [4] |

Signaling Pathways and Experimental Workflows

To aid researchers in this field, the following diagrams illustrate the established metabolic pathway of a representative alkylpyrazine and a general workflow for the analysis of its metabolites.

Caption: Metabolic pathway of 2,5-dimethylpyrazine.

References

- 1. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism in the rat of some pyrazine derivatives having flavour importance in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Enigmatic Role of 6-Methoxypyrazine-2-carboxylic Acid in Food Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the aroma profiles of numerous foods.[1] Among these, methoxypyrazines (MPs) are particularly significant due to their exceptionally low odor thresholds, often in the parts-per-trillion range.[2] Compounds such as 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP) are well-established as key contributors to the characteristic "green" and "earthy" aromas in a variety of foods, including bell peppers, coffee, and wine.[1] While the sensory impact of these alkylated methoxypyrazines is extensively documented, the role of their potential derivatives, such as 6-Methoxypyrazine-2-carboxylic acid, remains largely unexplored in the context of food aroma. This technical guide provides a comprehensive overview of the current understanding of methoxypyrazines in food, and based on available evidence, posits a likely role for this compound not as a primary aroma compound, but as a metabolite of its more volatile counterparts.

Key Aroma-Active Methoxypyrazines: The Foundation

To understand the potential significance of this compound, it is essential to first review the well-established roles of its alkylated relatives.

Sensory Profile and Occurrence

The most extensively studied methoxypyrazines are renowned for their potent vegetative aromas.[1] These compounds are biosynthesized by a variety of plants and can also be formed during thermal processing, such as roasting.[1][3] Their presence is critical to the characteristic aroma of many foods and beverages.

| Methoxypyrazine | Common Sensory Descriptors | Typical Food Sources |

| 3-Isobutyl-2-methoxypyrazine (IBMP) | Green bell pepper, earthy, herbaceous, vegetative | Grapes (Cabernet Sauvignon, Sauvignon Blanc), bell peppers, coffee, peas |

| 3-Isopropyl-2-methoxypyrazine (IPMP) | Green pea, asparagus, earthy, potato | Grapes, peas, coffee, potatoes |

| 3-sec-Butyl-2-methoxypyrazine (SBMP) | Earthy, green bell pepper, potato | Grapes, beetroot |

Quantitative Data: Sensory Thresholds and Concentration in Foods

The profound impact of methoxypyrazines on food aroma is a direct consequence of their extremely low sensory detection thresholds. These thresholds can vary depending on the food matrix.

| Compound | Sensory Threshold in Water (ng/L) | Sensory Threshold in Wine (ng/L) | Typical Concentration in Wine (ng/L) |

| IBMP | 2 | 10-16 (red), 1-6 (white) | 0.6 - 38.1 |

| IPMP | 1-2 | 2 (red and white) | 0.9 - 5.6 |

| SBMP | 1-2 | >2 | < 2 |

This compound: A Putative Metabolite

Direct evidence for the contribution of this compound to food aroma is currently absent from scientific literature. Its chemical properties, particularly the presence of a carboxylic acid group, suggest a significantly lower volatility compared to its alkylated methoxypyrazine counterparts, making it an unlikely candidate for a potent aroma compound.

Chemical Properties

| Property | Value |

| Molecular Formula | C6H6N2O3[4] |

| Molecular Weight | 154.12 g/mol [4] |

| Melting Point | 176-181 °C[4] |

| Boiling Point | 176-181 °C[4] |

| InChI Key | RWGSCFHUIFPLEI-UHFFFAOYSA-N[4] |

The Metabolic Hypothesis

A compelling study on the fate of alkylpyrazines from coffee in the human body revealed that these compounds are extensively metabolized into their corresponding pyrazine carboxylic acids. This provides strong inferential evidence that methoxypyrazines likely undergo a similar metabolic transformation. Therefore, it is hypothesized that this compound is a metabolite of a yet-to-be-identified or less-studied methoxypyrazine present in food. This metabolic conversion would likely render the parent aroma compound non-volatile and odorless.

Biosynthesis and Proposed Metabolism of Methoxypyrazines

The biosynthesis of the well-known 3-alkyl-2-methoxypyrazines in plants, such as grapes, is understood to originate from amino acids.[5] The final step in this pathway is the O-methylation of a hydroxypyrazine precursor, a reaction catalyzed by O-methyltransferases.[5][6]

Biosynthesis of 3-Alkyl-2-methoxypyrazines.

Based on the evidence of pyrazine metabolism, a proposed pathway for the conversion of a hypothetical methoxypyrazine to this compound is presented below. This would likely involve enzymatic oxidation of a methyl or other alkyl group at the 6-position of the pyrazine ring to a carboxylic acid.

Proposed metabolic pathway of a methoxypyrazine.

Experimental Protocols: Analysis of Methoxypyrazines in Food Matrices

The analysis of methoxypyrazines in food is challenging due to their low concentrations and the complexity of the food matrix. The most common and effective method is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] While a specific protocol for this compound in a food aroma context is not available, the following protocol for its potential precursors is a standard approach in the field.

Protocol: HS-SPME-GC-MS Analysis of Methoxypyrazines in Wine

1. Sample Preparation:

-

Pipette 5 mL of wine into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to increase the volatility of the analytes.

-

Add a known concentration of an internal standard (e.g., deuterated IBMP) for accurate quantification.

-

Seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Extraction:

-

Place the vial in a heating block or autosampler at 50-60°C.

-

Allow the sample to equilibrate for 15-30 minutes with gentle agitation.

-

Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30-60 minutes at the same temperature.[7]

3. GC-MS Analysis:

-

Desorption: Retract the fiber and immediately insert it into the GC inlet heated to 250-270°C for 3-5 minutes in splitless mode.[7]

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 40°C for 2 min, ramp at 5°C/min to 220°C, and hold for 5 min.[7]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300 for qualitative analysis.

-

Selected Ion Monitoring (SIM) mode for quantitative analysis, using characteristic ions for each methoxypyrazine.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Analysis of 3-Isobutyl-2-methoxypyrazine in Capsicum annuum (Bell Pepper) Plants [bonndoc.ulb.uni-bonn.de]

- 4. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 6-Methoxypyrazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxypyrazine-2-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide combines known properties, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, analytical chemistry, and drug development.

Chemical Properties

Basic chemical information for this compound is summarized in the table below.

| Property | Value |

| CAS Number | 24005-61-6[1][2] |

| Molecular Formula | C₆H₆N₂O₃[1][2] |

| Molecular Weight | 154.12 g/mol [2] |

| IUPAC Name | This compound[1][2] |

| Synonyms | 6-Methoxy-2-pyrazinecarboxylic acid |

| Melting Point | 176-181 °C[2] |

| Boiling Point | 176-181 °C[2] |

Predicted Spectroscopic Data

The following tables present predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 2-pyrazinecarboxylic acid and various methoxy-substituted pyrazines, as well as established principles of spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.6 | Singlet | 1H | Pyrazine Ring H-3 |

| ~8.3 | Singlet | 1H | Pyrazine Ring H-5 |

| ~4.0 | Singlet | 3H | Methoxy (-OCH₃) |

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carboxylic Acid Carbonyl (C=O) |

| ~160 | Pyrazine Ring C-6 |

| ~145 | Pyrazine Ring C-2 |

| ~140 | Pyrazine Ring C-3 |

| ~135 | Pyrazine Ring C-5 |

| ~55 | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid)[3][4] |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (Methoxy) |

| 1725-1700 | Strong | C=O stretch (Carboxylic Acid)[3][5] |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretch[6] |

| ~1250 | Strong | Asymmetric C-O-C stretch (Methoxy) |

| ~1050 | Medium | Symmetric C-O-C stretch (Methoxy) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

The predicted mass-to-charge ratios for various adducts of this compound are listed below.[7]

| Adduct | Predicted m/z |

| [M+H]⁺ | 155.04512 |

| [M+Na]⁺ | 177.02706 |

| [M-H]⁻ | 153.03056 |

| [M+NH₄]⁺ | 172.07166 |

| [M+K]⁺ | 193.00100 |

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for acquiring NMR spectra is depicted below.

Caption: General workflow for NMR spectroscopic analysis.

Detailed Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and minimize overlapping signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe to the proton frequency.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

-

Optimize the number of scans, acquisition time, and relaxation delay to achieve a good signal-to-noise ratio and accurate integration.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe to the carbon frequency.

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon signal.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A significantly larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw free induction decay (FID) data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to tetramethylsilane, TMS, at 0.00 ppm). For ¹H NMR, the peaks should be integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

The workflow for obtaining an IR spectrum of a solid sample is outlined below.

Caption: Workflow for solid-state IR spectroscopy using ATR.

Detailed Methodology (Attenuated Total Reflectance - ATR):

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal. Acquire the sample spectrum over the desired range, typically 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, usually in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

The general process for analyzing a sample by mass spectrometry is shown below.

Caption: General workflow for mass spectrometry analysis.

Detailed Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.

-

Instrumentation: Employ a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Optimize the ion source parameters, such as capillary voltage and desolvation temperature, to achieve stable and efficient ionization.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500). Both positive and negative ion modes should be used to detect different adducts.

-

-

Data Processing: The resulting data is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z. The spectrum is then analyzed to identify the molecular ion peak and any characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

References

- 1. This compound | CAS 24005-61-6 [matrix-fine-chemicals.com]

- 2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

6-Methoxypyrazine-2-carboxylic Acid: A Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyrazine-2-carboxylic acid, a substituted pyrazine derivative, represents a scaffold of interest in medicinal chemistry. The pyrazine ring is a key structural motif found in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[1][2][3] This technical guide provides a comprehensive review of the available literature on this compound, including its chemical and physical properties. Due to the limited specific data on this compound, this review also incorporates information from closely related pyrazine-2-carboxylic acid derivatives to infer potential synthetic routes, biological activities, and experimental protocols.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 24005-61-6 | [4][5][6] |

| Molecular Formula | C₆H₆N₂O₃ | [4][5][6] |

| Molecular Weight | 154.12 g/mol | [6] |

| Melting Point | 176-181 °C | [6] |

| Boiling Point | 176-181 °C | [6] |

| Density | 1.371 g/cm³ | [6] |

| Flash Point | 144.3 °C | [6] |

| InChI Key | RWGSCFHUIFPLEI-UHFFFAOYSA-N | [4][5] |

| SMILES | COC1=NC(=CN=C1)C(O)=O | [5] |

Synthesis and Experimental Protocols

General Synthesis of Pyrazine Carboxylic Acids

The synthesis of pyrazine carboxylic acids often involves the oxidation of a suitable precursor. For instance, 2,3-pyrazinedicarboxylic acid can be synthesized by the potassium permanganate oxidation of quinoxaline.[7] Another common method is the functionalization of a pre-existing pyrazine ring.

A plausible synthetic workflow for this compound could start from a commercially available substituted pyrazine. The following diagram illustrates a hypothetical synthetic pathway.

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol for a Related Compound: Synthesis of 2,3-Pyrazinedicarboxylic Acid[7]

This protocol describes the oxidation of quinoxaline to 2,3-pyrazinedicarboxylic acid and serves as an example of a synthetic method for a pyrazine carboxylic acid.

Materials:

-

Quinoxaline

-

Potassium permanganate

-

Hydrochloric acid

-

Acetone

-

Water

Procedure:

-

A solution of quinoxaline in hot water is prepared in a three-necked flask equipped with a mechanical stirrer and reflux condenser.

-

A saturated aqueous solution of potassium permanganate is added slowly to the quinoxaline solution while stirring vigorously. The reaction is exothermic and should be controlled to maintain a gentle boil.

-

After the addition is complete, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

Concentrated hydrochloric acid is cautiously added to the cooled and stirred solution to precipitate the crude 2,3-pyrazinedicarboxylic acid.

-

The crude product is collected by filtration, washed, and dried.

-

Purification is achieved by extraction with hot acetone.

Potential Biological Activities and Drug Discovery Applications

Direct biological data for this compound is scarce in the public domain. However, the broader class of pyrazine-2-carboxylic acid derivatives has been investigated for various therapeutic applications.

Antimycobacterial and Antifungal Activity

Substituted amides of pyrazine-2-carboxylic acids have demonstrated notable biological activity. For example, condensation of 6-chloropyrazine-2-carboxylic acid chloride with various anilines has yielded amides with antimycobacterial and antifungal properties.[8] The (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was found to be a potent inhibitor of oxygen evolution in spinach chloroplasts, indicating potential as a photosynthesis inhibitor.[8] Furthermore, derivatives of 3-(phenylcarbamoyl)-pyrazine-2-carboxylic acids have shown high antimycobacterial activity against Mycobacterium tuberculosis.[9]

Anticancer and Anti-inflammatory Potential

Pyrazine derivatives are known to possess a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] The pyrazine scaffold is considered a privileged structure in drug discovery, capable of interacting with multiple biological targets.[10] The specific substitution pattern of this compound, with an electron-donating methoxy group and an electron-withdrawing carboxylic acid group, may confer unique pharmacological properties that warrant investigation.

The following diagram illustrates a potential drug discovery workflow starting from a pyrazine carboxylic acid scaffold.

Caption: General drug discovery workflow for pyrazine-based compounds.

Conclusion

This compound is a chemical entity with potential for further exploration in drug discovery and development. While direct experimental data on its synthesis and biological activity are limited, the broader family of pyrazine-2-carboxylic acid derivatives has shown significant promise, particularly in the areas of infectious diseases. The synthetic methodologies and biological activities of related compounds provide a strong foundation for future research into the therapeutic potential of this compound. Further investigation into its synthesis, derivatization, and biological screening is warranted to fully elucidate its pharmacological profile and potential as a lead compound for novel therapeutics.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 24005-61-6 [sigmaaldrich.com]

- 5. This compound | CAS 24005-61-6 [matrix-fine-chemicals.com]

- 6. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Ascendance of Pyrazine Carboxylic Acids: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and metabolic stability have made it a privileged structure in the design of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of a pivotal class of pyrazine derivatives: the pyrazine carboxylic acids. From their early synthesis to their critical role in modern medicine, particularly as antitubercular agents, this document traces the scientific journey of these remarkable compounds. We will delve into the seminal discoveries, the evolution of synthetic methodologies, and the key experimental data that have defined this important area of research.

A Historical Overview: From Obscurity to a Cornerstone of Tuberculosis Therapy

The history of pyrazine chemistry dates back to the 19th century, with the first synthesis of a pyrazine derivative, tetraphenylpyrazine (initially named "amarone"), reported by Laurent in 1844. However, the exploration of pyrazine carboxylic acids and their therapeutic potential would come much later.

A pivotal moment in the history of pyrazine carboxylic acids was the synthesis of pyrazinamide in 1936. Initially, its profound antitubercular activity was not recognized. It was not until 1952 that its efficacy against Mycobacterium tuberculosis was discovered, marking a turning point in the treatment of tuberculosis. This discovery was remarkable as pyrazinamide itself is inactive in vitro at neutral pH. The active form was later identified as its metabolite, pyrazinoic acid (pyrazine-2-carboxylic acid), which is formed by the action of the mycobacterial enzyme pyrazinamidase.[1] This understanding of pyrazinamide as a prodrug was a crucial step in elucidating its mechanism of action and in the development of future antitubercular agents.

Key Synthetic Methodologies

The synthesis of the pyrazine ring and its carboxylic acid derivatives has evolved significantly over the past century and a half. Early methods laid the groundwork for more sophisticated and efficient protocols used today.

Classical Synthetic Routes

Two of the earliest and most fundamental methods for pyrazine synthesis are the Staedel-Rugheimer and Gutknecht syntheses.

1. Staedel-Rugheimer Pyrazine Synthesis (1876)

This method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[2]

Experimental Protocol: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine (Illustrative)

-

Step 1: Synthesis of α-Aminoacetophenone: A solution of 2-chloroacetophenone in ethanol is treated with an excess of aqueous ammonia. The mixture is heated under reflux for several hours. Upon cooling, the intermediate, α-aminoacetophenone, can be isolated.

-

Step 2: Condensation and Oxidation: The isolated α-aminoacetophenone is then heated in a suitable solvent, such as ethanol or acetic acid. The condensation and subsequent aromatization to 2,5-diphenylpyrazine are often promoted by the presence of an oxidizing agent, which can be as simple as bubbling air through the reaction mixture.

-

Purification: The 2,5-diphenylpyrazine product can be purified by recrystallization.

2. Gutknecht Pyrazine Synthesis (1879)

A variation of the Staedel-Rugheimer synthesis, the Gutknecht method also relies on the self-condensation of an α-amino ketone. The key distinction lies in the preparation of the α-amino ketone intermediate, which is typically formed through the reduction of an α-oximino ketone.[3][4]

Experimental Protocol: Gutknecht Pyrazine Synthesis (General Procedure)

-

Step 1: Formation of the α-Oximino Ketone: A ketone is treated with nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to form the corresponding α-oximino ketone.

-

Step 2: Reduction to the α-Amino Ketone: The α-oximino ketone is then reduced to the α-amino ketone. Various reducing agents can be employed for this step, including zinc in acetic acid or catalytic hydrogenation.

-

Step 3: Dimerization and Oxidation: The α-amino ketone, often generated in situ, undergoes spontaneous dimerization to form a dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic pyrazine. Common oxidizing agents include copper(II) sulfate or simply atmospheric oxygen.[3]

Synthesis of Pyrazine Carboxylic Acids

The direct synthesis of pyrazine carboxylic acids often involves the oxidation of alkyl-substituted pyrazines or the construction of the ring from precursors already containing the carboxylate functionality.

Oxidation of Quinoxaline to 2,3-Pyrazinedicarboxylic Acid

A well-established method for the synthesis of 2,3-pyrazinedicarboxylic acid involves the oxidative cleavage of the benzene ring of quinoxaline.[5]

Experimental Protocol: Synthesis of 2,3-Pyrazinedicarboxylic Acid from Quinoxaline [5]

-

Step 1: Preparation of Quinoxaline: o-Phenylenediamine (1.25 moles) is dissolved in 2 L of water and heated to 70°C. A solution of glyoxal-sodium bisulfite (1.29 moles) in 1.5 L of hot water (approximately 80°C) is added with stirring. After 15 minutes, the mixture is cooled, and sodium carbonate monohydrate (500 g) is added. The resulting quinoxaline is extracted with ether. The yield is typically 85-90%.

-

Step 2: Oxidation of Quinoxaline: A solution of potassium permanganate (6.6 moles) in approximately 4 L of hot water (90-100°C) is added cautiously to a vigorously stirred solution of quinoxaline (1.12 moles) in 4 L of hot water. The mixture is refluxed for a short period.

-

Step 3: Workup and Isolation: The hot mixture is filtered to remove manganese dioxide. The filtrate is concentrated under reduced pressure, and then cautiously acidified with concentrated hydrochloric acid. The precipitated crude product is a mixture of 2,3-pyrazinedicarboxylic acid and potassium chloride.

-

Step 4: Purification: The crude product is extracted with boiling acetone. The acetone extracts are combined and evaporated to yield 2,3-pyrazinedicarboxylic acid. The product is then dried at 100°C. The reported yield is 75-77%.[5]

Modern Synthetic Approaches

More contemporary methods for the synthesis of pyrazine carboxylic acid derivatives often employ coupling reactions and functional group interconversions on a pre-formed pyrazine ring.

Synthesis of 5-Chloropyrazine-2-carboxylic Acid

This important intermediate can be synthesized by the hydrolysis of its corresponding methyl ester.[6]

Experimental Protocol: Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate [6]

-

Reaction Setup: Methyl 5-chloropyrazine-2-carboxylate (0.17 mol) is dissolved in tetrahydrofuran (87 mL). A solution of potassium carbonate (0.52 mol) in water (261 mL) is added.

-

Reaction: The mixture is stirred at 25°C for 42 hours.

-

Workup and Isolation: The reaction mixture is acidified to a pH of approximately 2 with concentrated hydrochloric acid and then diluted with a saturated aqueous sodium chloride solution. The product is extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum to afford 5-chloropyrazine-2-carboxylic acid as an off-white solid with a reported yield of 96%.[6]

Synthesis of 3-Aminopyrazine-2-carboxylic Acid

This derivative can be prepared by the hydrolysis of its methyl ester.[7]

Experimental Protocol: Hydrolysis of Methyl 3-aminopyrazine-2-carboxylate [7]

-

Reaction Setup: Methyl 3-aminopyrazine-2-carboxylate (13.6 mmol) is suspended in methanol (40 mL) under a nitrogen atmosphere and treated with 1N aqueous sodium hydroxide (30 mL).

-

Reaction: The reaction mixture is stirred at room temperature for 50 minutes.

-

Workup and Isolation: Methanol is partially removed under reduced pressure. The remaining mixture is cooled in an ice-water bath, and 1N aqueous hydrochloric acid (70 mL) is slowly added to precipitate the product.

-

Purification: The solid product is collected by filtration, washed with water, and dried under vacuum.

Quantitative Data

The following tables summarize key physicochemical and biological data for pyrazinoic acid and some of its important derivatives.

Table 1: Physicochemical Properties of Selected Pyrazine Carboxylic Acids

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | Solubility |

| Pyrazine-2-carboxylic acid | C₅H₄N₂O₂ | 124.10 | 222-225 (dec.)[8] | 2.9 | Soluble in water[9] |

| Pyrazine-2,3-dicarboxylic acid | C₆H₄N₂O₄ | 168.11 | 188 (dec.)[10] | pKa1 = 2.23, pKa2 = 4.64[5] | Soluble in water, methanol, acetone[11] |

| 3-Aminopyrazine-2-carboxylic acid | C₅H₅N₃O₂ | 139.11 | 205-210 (dec.)[12] | Carboxyl: ~2-3, Amino: ~9-10 (approx.)[13] | Moderately soluble in water[13] |

| 5-Chloropyrazine-2-carboxylic acid | C₅H₃ClN₂O₂ | 158.54 | 150-151[6] | - | - |

| 5-Hydroxypyrazine-2-carboxylic acid | C₅H₄N₂O₃ | 140.09 | - | 2.51 (predicted, strongest acidic)[4] | 4 mg/mL in water (with sonication)[4] |

Table 2: Antimycobacterial Activity of Pyrazinoic Acid and Its Derivatives

| Compound | Target Organism | MIC (µg/mL) | pH | Reference |

| Pyrazinamide | M. tuberculosis H37Rv | 100 | 5.9 | [14] |

| Pyrazinoic Acid | M. tuberculosis H37Rv | 50-100 | 6.6 | [14] |

| 2-Chloroethyl pyrazinoate | M. tuberculosis H37Rv | 3.96 | 6.6 | [14] |

| n-Dodecyl pyrazinoate (E-12) | PZA-resistant M. tuberculosis | 10-40 | - | |

| n-Tetradecyl pyrazinoate (E-14) | PZA-resistant M. tuberculosis | 10-40 | - | |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | M. tuberculosis H37Rv | 1.56 | - | [12] |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | M. tuberculosis H37Rv | 3.13 | - | [12] |

Mechanism of Action of Pyrazinoic Acid

The therapeutic effect of pyrazinamide is solely attributable to its active metabolite, pyrazinoic acid. The mechanism of action of pyrazinoic acid is multifaceted and involves the disruption of several key cellular processes in Mycobacterium tuberculosis.

Prodrug Activation and Cellular Accumulation

Pyrazinamide passively diffuses into the mycobacterial cell where it is converted to pyrazinoic acid by the enzyme pyrazinamidase (encoded by the pncA gene). In the acidic environment of the tuberculous granuloma, a portion of the pyrazinoic acid becomes protonated. This protonated form can readily diffuse back into the mycobacterium. Inside the neutral cytoplasm of the bacterium, it deprotonates, trapping the pyrazinoate anion and leading to its accumulation.

Caption: Pyrazinamide activation and accumulation pathway.

Molecular Targets and Downstream Effects

Recent research has identified the aspartate decarboxylase PanD, an essential enzyme in the coenzyme A (CoA) biosynthetic pathway, as a primary target of pyrazinoic acid.[13][15] The binding of pyrazinoic acid to PanD does not strongly inhibit its enzymatic activity directly. Instead, it triggers the degradation of the PanD protein by the ClpC1-ClpP protease complex.[13][16] This targeted degradation of PanD disrupts the synthesis of β-alanine, a precursor for pantothenate and ultimately CoA. The depletion of CoA has widespread detrimental effects on the mycobacterium's metabolism and survival.

Caption: Pyrazinoic acid's mechanism of action via PanD degradation.

Conclusion

The journey of pyrazine carboxylic acids from their initial synthesis in the late 19th century to their current status as indispensable therapeutic agents is a testament to the power of serendipity and systematic scientific investigation in drug discovery. The story of pyrazinamide and its active metabolite, pyrazinoic acid, highlights the importance of understanding a drug's mechanism of action to optimize its use and develop next-generation therapies. The synthetic methodologies detailed in this guide provide a foundation for the continued exploration of this versatile chemical scaffold. As research into new antitubercular agents and other therapeutics continues, the pyrazine carboxylic acid core is certain to remain a focal point for innovation in medicinal chemistry.

References

- 1. xb.zjut.edu.cn [xb.zjut.edu.cn]

- 2. ir.nbu.ac.in [ir.nbu.ac.in]

- 3. CAS 89-01-0 | 4H21-1-XP | MDL MFCD00006131 | Pyrazine-2,3-dicarboxylic acid | SynQuest Laboratories [synquestlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyrazine-2,3-Dicarboxylic Acid: Properties, Uses, Safety, Supplier & Price in China [chemheterocycles.com]

- 6. 5-CHLORO-PYRAZINE-2-CARBOXYLIC ACID | 36070-80-1 [chemicalbook.com]

- 7. 3-Aminopyrazine-2-carboxylic acid | 5424-01-1 [chemicalbook.com]

- 8. 5-Chloropyrazine-2-carboxylic acid | 36070-80-1 [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 2,3-Pyrazinedicarboxylic acid 97 89-01-0 [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

- 12. 3-Aminopyrazine-2-carboxylic acid CAS#: 5424-01-1 [m.chemicalbook.com]

- 13. 3-Aminopyrazine-2-Carboxylic Acid: Properties, Uses, Synthesis & Safety | Reliable Chinese Manufacturer [pipzine-chem.com]

- 14. 3-Aminopyrazine-2-Carboxylic Acid: Chemical Properties, Uses, Safety Data, Reliable China Supplier [chemheterocycles.com]

- 15. rjpbcs.com [rjpbcs.com]

- 16. Pyrazine-2,3-dicarboxylic Acid | Properties, Uses, Safety Data, Synthesis & Suppliers in China [pipzine-chem.com]

Methodological & Application

Synthesis of 6-Methoxypyrazine-2-carboxylic acid from 6-chloropyrazine-2-carboxylic acid

Abstract

This document provides a detailed protocol for the synthesis of 6-methoxypyrazine-2-carboxylic acid from 6-chloropyrazine-2-carboxylic acid via a nucleophilic aromatic substitution reaction. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification. Additionally, this note includes representative data and visualizations to aid researchers in successfully performing this synthesis.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis from the readily available 6-chloropyrazine-2-carboxylic acid is a common and efficient transformation. The reaction proceeds through a nucleophilic aromatic substitution where the methoxide ion displaces the chloride on the pyrazine ring. This application note provides a robust protocol for this synthesis, suitable for implementation in a standard organic chemistry laboratory.

Chemical Reaction Scheme

Caption: Chemical scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 6-chloropyrazine-2-carboxylic acid | ≥96% | Chem-Impex[1] |

| Sodium methoxide | 95% | Sigma-Aldrich |

| Methanol (anhydrous) | 99.8% | Fisher Scientific |

| Hydrochloric acid (concentrated) | 37% | VWR |

| Deionized water | - | In-house |

| Ethyl acetate | ACS grade | Fisher Scientific |

| Brine (saturated NaCl solution) | - | In-house |

| Anhydrous magnesium sulfate | 97% | Acros Organics |

| Round-bottom flask (100 mL) | - | Pyrex |

| Reflux condenser | - | Pyrex |

| Magnetic stirrer and stir bar | - | IKA |

| Heating mantle | - | Glas-Col |

| pH paper or pH meter | - | - |

| Separatory funnel (250 mL) | - | - |

| Rotary evaporator | - | Büchi |

| Buchner funnel and filter paper | - | - |

Procedure

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropyrazine-2-carboxylic acid (5.0 g, 31.5 mmol).

-

Add anhydrous methanol (50 mL) to the flask and stir to dissolve the starting material.

-

Carefully add sodium methoxide (3.4 g, 63.0 mmol, 2.0 equivalents) to the solution. Note: Sodium methoxide is hygroscopic and should be handled quickly.

-

Attach a reflux condenser to the flask and place the setup in a heating mantle.

Reaction:

-

Heat the reaction mixture to reflux (approximately 65 °C) with continuous stirring.

-

Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the eluent.

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol using a rotary evaporator.

-

To the resulting residue, add 50 mL of deionized water and stir until the solid is fully dissolved.

-

Cool the aqueous solution in an ice bath.

-

Carefully adjust the pH of the solution to approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

-